C20 Sphingomyelin

Übersicht

Beschreibung

C20 Sphingomyelin: is a type of sphingolipid found in animal cell membranes, particularly in the membranous myelin sheath that surrounds some nerve cell axons. Sphingomyelins are essential components of cell membranes and play a crucial role in cell signaling and membrane structure .

Wirkmechanismus

Target of Action

C20 Sphingomyelin primarily targets sphingomyelinases (SMases) . These enzymes hydrolyze sphingomyelin, releasing ceramide and creating a cascade of bioactive lipids . Sphingomyelinase activation occurs in different cardiovascular system cell types, namely cardiac myocytes, endothelial, and vascular smooth muscle cells, mediating cell proliferation, cell death, and contraction of cardiac and vascular myocytes .

Biochemical Pathways

The synthesis of sphingomyelin, including this compound, can occur via the de novo pathway or the hydrolysis pathway . The de novo pathway begins with the condensation of palmitoyl-CoA with serine, a reaction catalyzed by serine palmitoyltransferase . The hydrolysis pathway utilizes sphingomyelins as substrates through the action of sphingomyelinase . Ceramides can serve as substrates for sphingosine synthesis, and sphingosine can serve as a substrate for ceramide synthesis .

Pharmacokinetics

It’s known that sphingolipids, including sphingomyelin, are components of all membranes but are particularly abundant in the myelin sheath . This suggests that this compound may have a high degree of bioavailability in the body, particularly in the nervous system.

Result of Action

The result of this compound action is the production of ceramide and a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have a specific signaling capacity . Dysregulation of sphingolipid metabolism, including the metabolism of sphingomyelin, has been linked to the pathogenesis of various metabolic diseases in humans .

Action Environment

The action of this compound is influenced by the cellular environment. Sphingolipids, including sphingomyelin, are important residents of the plasma membrane of almost all vertebrate cells and contribute to a number of different cellular functions . Changes in the cellular environment, such as alterations in lipid metabolism, can impact the action, efficacy, and stability of this compound .

Biochemische Analyse

Biochemical Properties

C20 Sphingomyelin interacts with various enzymes, proteins, and other biomolecules. The diverse structures of sphingolipids elicit various functions in cellular membranes and signal transduction, which may affect cell growth, differentiation, apoptosis, and maintain biological activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, the production of endogenous sphingomyelin is linked to pathological changes in obesity, diabetes, and atherosclerosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, sphingomyelin synthesis and hydrolysis are increasingly implicated in initiation of carcinogenesis and promotion of metastasis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Dietary supplementations of sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases like obesity, diabetes, and atherosclerosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. This localization can affect its activity or function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The biosynthesis of sphingomyelin primarily occurs in the endoplasmic reticulum and Golgi apparatus. Key enzymes involved in this process include serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase .

Industrial Production Methods: : Industrial production of sphingomyelin involves extraction from biological sources, such as animal tissues, followed by purification processes. The accurate extraction of sphingomyelin from biological samples is crucial for its analysis and quantification .

Analyse Chemischer Reaktionen

Types of Reactions: : C20 Sphingomyelin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions: : Hydrolysis of sphingomyelin by sphingomyelinase results in the formation of ceramide and phosphorylcholine. Oxidation reactions can lead to the formation of ceramide-1-phosphate .

Major Products: : The major products formed from these reactions include ceramide, ceramide-1-phosphate, and sphingosine-1-phosphate .

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, sphingomyelin is studied for its role in membrane structure and dynamics. It is also used in the synthesis of lipid-based nanomaterials for various applications .

Biology: : Sphingomyelin plays a significant role in cell signaling, apoptosis, and cell growth. It is involved in the formation of lipid rafts, which are essential for various cellular processes .

Medicine: : In medicine, sphingomyelin and its metabolites are studied for their potential therapeutic applications in treating metabolic diseases, cancer, and neurodegenerative disorders .

Industry: : Sphingomyelin is used in the food industry as a functional ingredient in products like infant formula and dairy products. It is also explored for its potential in skin improvement and delivery systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Similar compounds include ceramides, sphingosine, and glycosphingolipids. These compounds share structural similarities with sphingomyelin, such as having a sphingoid base and long-chain fatty acids .

Uniqueness: : What sets C20 Sphingomyelin apart is its specific fatty acid composition, which influences its role in membrane structure and function. Its unique properties make it a valuable compound for studying cell membrane dynamics and signaling .

Biologische Aktivität

C20 sphingomyelin (SM), a specific type of sphingolipid, has garnered attention for its biological activities and implications in various health conditions. This article delves into the biological activity of this compound, highlighting its role in metabolic processes, neurological functions, and potential therapeutic applications.

Overview of this compound

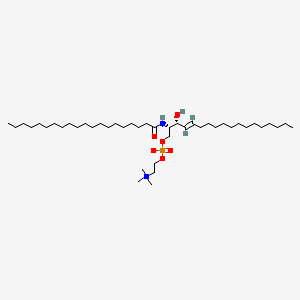

This compound is characterized by a long-chain fatty acid (eicosanoic acid) linked to a sphingosine backbone. It is part of the sphingolipid family, which plays crucial roles in cellular structure and signaling. Sphingomyelins are primarily found in the plasma membranes of cells and are particularly abundant in the nervous system.

1. Metabolic Syndrome and Insulin Resistance

Recent studies have indicated that specific sphingomyelin species, including C20:0, are significantly associated with metabolic syndrome parameters. In a study examining serum levels of various sphingomyelins, higher levels of C20:0 were observed in obese individuals compared to controls. The correlation between C20:0 levels and insulin resistance was notably significant, suggesting that elevated this compound may serve as a biomarker for metabolic disorders .

| Sphingomyelin Species | Correlation with Obesity | Correlation with Insulin Resistance |

|---|---|---|

| C18:0 | Positive | Positive |

| C20:0 | Positive | Positive |

| C22:0 | Positive | Positive |

| C24:0 | Positive | Positive |

2. Neurological Implications

This compound has been implicated in neurodegenerative diseases such as Alzheimer's disease (AD). Multi-omic analyses have shown that alterations in the sphingolipid pathway, including changes in this compound levels, correlate with cognitive decline and brain atrophy . The presence of longer-chain sphingomyelins like C20 has been associated with increased amyloid-beta levels, which play a critical role in AD pathogenesis.

3. Cell Signaling and Neuroprotection

Sphingomyelins are involved in various signaling pathways, including those that regulate cell survival and apoptosis. Sphingosine-1-phosphate (S1P), a product of sphingomyelin metabolism, is known for its neuroprotective properties. Studies suggest that modulation of the SM pathway could provide therapeutic avenues for neurodegenerative conditions by enhancing S1P signaling .

Diabetes and Cognitive Function

In animal models, particularly diabetic rats, an upregulation of this compound levels was noted in the hippocampus. This increase was correlated with cognitive deficits observed in these models. The findings suggest that alterations in sphingolipid metabolism may contribute to both metabolic dysfunction and cognitive impairment .

Alzheimer's Disease Research

A comprehensive study involving post-mortem brain tissue from Alzheimer's patients revealed significant differences in the levels of various sphingomyelins, including C20. The research highlighted that higher levels of certain SM species were linked to increased amyloid plaque formation and neuroinflammation, reinforcing the idea that targeting the SM pathway could be beneficial in managing AD .

Eigenschaften

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H87N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-43(47)44-41(40-51-52(48,49)50-39-38-45(3,4)5)42(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h34,36,41-42,46H,6-33,35,37-40H2,1-5H3,(H-,44,47,48,49)/b36-34+/t41-,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADLTHQNYQJHQV-SVLGDMRNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H87N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347266 | |

| Record name | C20 Sphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

759.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

121999-68-6 | |

| Record name | C20 Sphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.